molecular formula C19H18N2O3S B2464042 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 687569-73-9

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464042
CAS No.: 687569-73-9
M. Wt: 354.42
InChI Key: UOUSZIROHNDCKO-UHFFFAOYSA-N
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Description

Indole derivatives are compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are prominent in natural and non-natural products of biological and pharmaceutical importance . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives can vary widely depending on the specific compounds being synthesized. For example, one common method for synthesizing indole derivatives involves the Fischer indole synthesis, which is a chemical reaction that produces indole from phenylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, as they often contain various functional groups attached to the indole core. These functional groups can greatly influence the physical and chemical properties of the compounds, as well as their biological activity .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out. For example, they can undergo electrophilic substitution reactions due to the presence of a positive charge on one of the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they can range from crystalline solids to liquids, and their solubility in water and other solvents can also vary .

Scientific Research Applications

KCNQ2 Opener Activity

N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its analogs, which are structurally related to N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been identified as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, which is crucial for understanding and potentially treating neurological disorders (Wu et al., 2004).

Dopamine D2-like Receptor Binding

A series of compounds including 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives, analogous to the given compound, were synthesized and evaluated for their affinity for dopamine D2-like receptors. These studies contribute to the understanding of molecular interactions in the central nervous system (Pinna et al., 1998; Pinna et al., 2002).

Antimicrobial and Antiproliferative Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are significant for the development of new therapeutic agents, especially in the field of oncology and infectious diseases (Mansour et al., 2020).

Neuropharmacological Research

The synthesis and evaluation of similar indole derivatives in neuropharmacological research are essential for understanding and developing treatments for various neuropsychiatric conditions. This includes exploring the effects on neurotransmitter systems and receptor binding affinities (Qian et al., 2015).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives may be harmful if ingested, inhaled, or come into contact with the skin. Therefore, proper safety precautions should be taken when handling these compounds .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in developing new indole-based drugs. Future research will likely focus on synthesizing new indole derivatives and testing their biological activity, with the goal of discovering new therapeutic agents .

Properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSZIROHNDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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